molecular formula C9H9NO2 B14224361 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- CAS No. 827622-87-7

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro-

Cat. No.: B14224361
CAS No.: 827622-87-7
M. Wt: 163.17 g/mol
InChI Key: VAWTZGUSNIPLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- is a heterocyclic compound that features both pyridinone and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridinone ring can produce dihydropyridinones.

Scientific Research Applications

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- is unique due to its combination of pyridinone and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in different fields.

Properties

CAS No.

827622-87-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(furan-2-yl)-2,3-dihydro-1H-pyridin-4-one

InChI

InChI=1S/C9H9NO2/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-5,8,10H,6H2

InChI Key

VAWTZGUSNIPLGF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=CC1=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.